F-SAHA

PET imaging HDAC inhibition Pharmacodynamics

F-SAHA is the critical precursor for ¹⁸F-SAHA, enabling non-invasive PET imaging of HDAC expression and drug-target engagement. Its para-fluorine atom is essential for radiolabeling, distinguishing it from unlabeled SAHA. Ideal for pharmacodynamic assessments and epigenetic research. Request bulk quotes for large-scale studies.

Molecular Formula C14H19FN2O3
Molecular Weight 282.31 g/mol
Cat. No. B1261311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-SAHA
Molecular FormulaC14H19FN2O3
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)F
InChIInChI=1S/C14H19FN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)
InChIKeyLVPDNYLMHLHWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F-SAHA (p-Fluoro-SAHA): A Differentiated SAHA Analog for PET Imaging of HDAC Expression


F-SAHA (p-Fluoro-SAHA, CAS 149648-08-8) is a histone deacetylase (HDAC) inhibitor structurally derived from suberoylanilide hydroxamic acid (SAHA, Vorinostat) [1]. Its key differentiation is the incorporation of a fluorine atom, which enables the synthesis of its fluorine-18 (¹⁸F) labeled derivative for non-invasive, real-time in vivo imaging of HDAC expression and activity via Positron Emission Tomography (PET) [2]. While it maintains near-identical biochemical activity to SAHA, its primary utility lies not as a therapeutic but as a research tool for assessing epigenetic modulation and target engagement.

Why Unlabeled SAHA or Other HDAC Inhibitors Cannot Replace F-SAHA for Imaging Applications


Generic substitution with unlabeled SAHA or other HDAC inhibitors is not feasible for molecular imaging applications. The core value of F-SAHA is as a precursor for the PET tracer ¹⁸F-SAHA. This requires a fluorine atom in the para position of the aniline ring for radiolabeling with ¹⁸F, a modification absent in SAHA or other structurally distinct HDACi probes . This specific molecular design enables the non-invasive, real-time visualization and quantification of HDAC expression and drug target engagement in vivo—a capability that is impossible with unlabeled compounds or structurally unrelated fluorescent probes [1]. Therefore, the selection of F-SAHA is strictly application-driven, dictated by the need for PET-based imaging of HDAC biology.

Quantitative Evidence for F-SAHA (p-Fluoro-SAHA) Differentiation in PET Imaging and Biochemical Assays


Functional Equivalence to SAHA in Key Biological Assays Validates Use as an Imaging Surrogate

F-SAHA's value as an imaging agent is predicated on its near-identical biochemical activity to SAHA, the clinically approved HDAC inhibitor. In a murine ovarian cancer model, the radiolabeled tracer ¹⁸F-SAHA demonstrated the ability to quantify HDAC inhibitor target binding efficacy within 24 hours of administration, a result that is directly relevant for clinical imaging applications [1]. This is supported by the report that F-SAHA has a 'near identical biochemical activity profile' to SAHA, confirming that the fluorine substitution does not significantly alter its target engagement properties [1].

PET imaging HDAC inhibition Pharmacodynamics

Low Nanomolar HDAC Inhibitory Potency Maintained in Fluorinated Analog

The fluorine substitution in F-SAHA does not compromise its potency as an HDAC inhibitor. The compound exhibits low nanomolar potency against HDACs, a critical characteristic for an effective imaging agent to ensure high-contrast images from specific binding [1]. This aligns with the established potency of SAHA, which has reported IC50 values of 10 nM and 20 nM for HDAC1 and HDAC3, respectively [2].

HDAC inhibition Enzyme assay SAR

Validated Application Scenarios for F-SAHA (p-Fluoro-SAHA) in Research


Non-Invasive In Vivo PET Imaging of Tumor HDAC Expression

F-SAHA is the established precursor for synthesizing ¹⁸F-SAHA, a validated PET tracer. Researchers can use it to non-invasively image and quantify the expression and activity of HDAC enzymes within tumors in living animal models. This is supported by its demonstration in a murine ovarian cancer model [1].

Pharmacodynamic Assessment of HDAC Inhibitor Target Engagement

The primary quantitative application is to measure the target binding efficacy of HDAC inhibitors. By using ¹⁸F-SAHA PET imaging before and after treatment with a candidate HDAC inhibitor, researchers can directly quantify drug-target engagement in vivo, providing crucial pharmacodynamic data within 24 hours [1].

Development and Validation of Novel HDAC PET Radiotracers

¹⁸F-SAHA serves as a benchmark 'gold standard' HDAC PET tracer against which new, potentially improved radioligands can be compared. Its well-characterized synthesis, biochemical profile, and in vivo performance make it an essential reference standard in radiochemistry and molecular imaging research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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